4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide - 1311279-57-8

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

Catalog Number: EVT-1700943
CAS Number: 1311279-57-8
Molecular Formula: C18H17Cl2F3N4O
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide is a synthetically derived organic compound that has been investigated for its potential biological activity. [] It belongs to a class of compounds known as piperazine derivatives, which are characterized by the presence of a piperazine ring in their structure. [] These types of compounds are often explored in medicinal chemistry for their potential to interact with biological targets involved in various disease pathways.

Synthesis Analysis

The synthesis of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide has been described in the literature. [] While specific details are not provided here, a common strategy for synthesizing such compounds involves a multi-step process. This may include reacting a suitably substituted piperazine derivative with a 3-Chloro-5-trifluoromethyl-pyridine derivative bearing a suitable leaving group at the 2-methyl position. Further modifications, such as amide bond formation with a 4-chlorophenyl isocyanate or carboxylic acid, might be employed to arrive at the final compound.

2-[5-(3-Carboxy-4-chloro-phenyl)-furan-2-ylmethylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives

  • Compound Description: This series of compounds acts as protein tyrosine phosphatase 1B (PTP 1B) inhibitors. PTP 1B is involved in insulin signaling and has been implicated in obesity and diabetes. Inhibiting PTP 1B is a potential therapeutic strategy for these conditions. []
  • Relevance: While the core structure differs significantly from the target compound, both share a substituted aromatic ring (4-chlorophenyl in the target compound) directly attached to a heterocyclic system containing nitrogen. This common motif suggests potential similarities in their binding properties and interactions with biological targets. []

(S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765)

  • Compound Description: VX-765 is an orally absorbed prodrug of (S)-3-({1-[(S)-1-((S)-2-{[1-(4-amino-3-chlorophenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidin-2yl]-methanoyl}-amino)-4-oxo-butyric acid (VRT-043198). VRT-043198 is a potent and selective inhibitor of interleukin-converting enzyme/caspase-1 subfamily caspases. VX-765 inhibits the release of interleukin (IL)-1β and IL-18 in vitro and has shown therapeutic potential in animal models of rheumatoid arthritis and skin inflammation. []
  • Relevance: Both VX-765 and the target compound contain a 4-chloro-phenyl moiety. The presence of this shared structural feature may suggest similar pharmacological properties or interactions with specific biological targets. []
  • Compound Description: Compound I is a potent, selective, and orally bioavailable factor Xa inhibitor based on a pyrrolidine scaffold. []
  • Relevance: While structurally distinct from the target compound, Compound I shares the presence of a chlorine-substituted pyridine ring (5-chloropyridin-2-yl in Compound I). This structural similarity might suggest a potential overlap in their binding affinities or selectivity profiles for certain biological targets. []

4-(3-Chloro-pyridin-2-yl)-piperazine-1-carboxylic acid (4-tert-butyl-phenyl)-amide (BCTC)

  • Compound Description: BCTC is an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a role in cold sensation. BCTC shifts the voltage dependence of TRPM8 activation towards more positive potentials, effectively suppressing cold-evoked TRPM8 responses. []
  • Relevance: BCTC bears a striking structural resemblance to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide. Both compounds feature a 3-chloropyridin-2-yl moiety connected to a piperazine ring, which is further linked to a substituted phenyl ring through a carboxylic acid amide linkage. The primary difference lies in the substitution on the phenyl ring (4-tert-butyl in BCTC versus 4-chloro in the target compound) and the presence of a trifluoromethyl group on the pyridine ring of the target compound. This close structural similarity strongly suggests they might share similar pharmacological profiles, potentially targeting related biological pathways. []
  • Compound Description: This compound acts as a fatty acid amide hydrolase (FAAH) modulator. FAAH is involved in the degradation of endocannabinoids, which play a role in various physiological processes, including pain, inflammation, and mood. Modulating FAAH activity is a potential therapeutic strategy for these conditions. [, , ]
  • Relevance: This compound and the target compound share a piperazine ring substituted with a carboxylic acid amide group connected to a chlorinated aromatic system. While the target compound features a chlorinated pyridine ring, this compound has a chlorinated pyridine ring. This similarity in their core structures suggests they might exhibit overlapping pharmacological activities. [, , ]

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

  • Compound Description: BIIB021 is a synthetic HSP90 inhibitor. HSP90 is a chaperone protein involved in the folding and stability of various client proteins, many of which are involved in cancer cell growth and survival. BIIB021 was under development for treating breast cancer, exhibiting promising antitumor activity in preclinical models. []
  • Relevance: BIIB021 and the target compound share a common structural motif consisting of a chlorinated pyridine ring (6-chloropyridine in BIIB021, 3-chloro-5-trifluoromethyl-pyridine in the target compound) linked to a methyl group. This shared feature suggests a possible similarity in their binding modes and interactions with certain biological targets. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

  • Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel GPR39 agonist through small-molecule-based screening. []
  • Relevance: While LY2784544 and the target compound possess distinct core structures, both share the presence of a 4-chlorophenyl ring. This commonality suggests potential similarities in their physicochemical properties, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

  • Compound Description: GSK2636771 was initially identified as a kinase inhibitor but was later discovered as a novel GPR39 agonist through high-throughput screening. []
  • Relevance: GSK2636771 and the target compound both contain a trifluoromethyl-substituted phenyl ring. This shared feature indicates potential similarities in their lipophilicity and metabolic stability, which could impact their pharmacological properties and duration of action. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

  • Compound Description: GPR39-C3 is a known agonist of GPR39, a G protein-coupled receptor involved in various physiological processes, including gastrointestinal motility and hormone secretion. []
  • Relevance: Both GPR39-C3 and the target compound share a common structural element of a chlorinated aromatic ring (3-chlorophenyl in GPR39-C3, 3-chloro-5-trifluoromethyl-pyridine in the target compound). This suggests a possible overlap in their binding preferences and potential off-target effects. []

Properties

CAS Number

1311279-57-8

Product Name

4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine-1-carboxylic acid (4-chloro-phenyl)-amide

IUPAC Name

N-(4-chlorophenyl)-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide

Molecular Formula

C18H17Cl2F3N4O

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C18H17Cl2F3N4O/c19-13-1-3-14(4-2-13)25-17(28)27-7-5-26(6-8-27)11-16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10H,5-8,11H2,(H,25,28)

InChI Key

QCBAQDKQGAQHID-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.